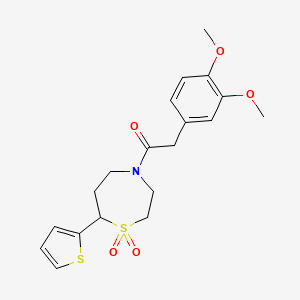
2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C19H23NO5S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel chemical entity with potential biological activities. Its structure features a thiazepane ring, a thiophene moiety, and dimethoxyphenyl groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H23N2O5S
- Molecular Weight : 409.5 g/mol
- CAS Number : 2034459-96-4
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of lipase enzymes, which are crucial in fat metabolism .
- Receptor Interaction : The compound's structural features suggest possible interactions with various receptors. Molecular docking studies indicate that it may bind effectively to prostaglandin reductase (PTGR2), suggesting anti-inflammatory properties .
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
In Vitro Studies
Several studies have evaluated the biological activities of similar compounds or derivatives:
- Antimicrobial Activity : Compounds with similar structural motifs have been tested for antimicrobial efficacy. For example, thiazepane derivatives exhibited significant antibacterial activity against various strains .
| Compound | Activity Type | Tested Strains | Result |
|---|---|---|---|
| Thiazepane Derivative A | Antibacterial | E. coli, S. aureus | Effective |
| Thiazepane Derivative B | Antifungal | C. albicans | Moderate |
Case Studies
- Case Study on Lipase Inhibition :
- Prostaglandin D Synthase Inhibition :
Research Findings
Recent research highlights the following findings regarding the biological activity of related compounds:
- Antioxidant Properties : Compounds with similar structures have shown promising antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests .
- Potential Therapeutic Applications : Given its structural characteristics and preliminary biological activities, this compound could be explored for applications in treating obesity, inflammation, and possibly cancer.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-24-15-6-5-14(12-16(15)25-2)13-19(21)20-8-7-18(17-4-3-10-26-17)27(22,23)11-9-20/h3-6,10,12,18H,7-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZTZSNTHSKUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














